molecular formula C13H18ClNO B565736 Despropionyl Ramelteon Hydrochloride CAS No. 196597-80-5

Despropionyl Ramelteon Hydrochloride

Cat. No. B565736
CAS RN: 196597-80-5
M. Wt: 239.743
InChI Key: PTRBVFJPGFTDDU-PPHPATTJSA-N
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Description

Despropionyl Ramelteon Hydrochloride is a compound with the molecular formula C13H18ClNO and a molecular weight of 239.74 . It is also known by the synonym (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine .


Synthesis Analysis

The synthesis of Ramelteon, which Despropionyl Ramelteon Hydrochloride is derived from, has been achieved through a concise six-step asymmetric process from a monocyclic precursor. This process involves the use of Ir-catalyzed O-vinylation and Rh-catalyzed vinyl ether annulation through directed C–H bond activation .


Molecular Structure Analysis

The molecular structure of Despropionyl Ramelteon Hydrochloride consists of a tricyclic 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan core .


Physical And Chemical Properties Analysis

Despropionyl Ramelteon Hydrochloride is a colourless oil with a melting point of 270℃ . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Methanol .

Scientific Research Applications

Scientific Research Applications of Ramelteon

Sleep Disorders and Insomnia Treatment

Ramelteon's primary application in scientific research has been its potential in treating sleep disorders, particularly insomnia. Its mechanism involves acting as a melatonergic agonist, rather than exerting a generalized central nervous system depression through GABAergic effects. This selective action makes it effective in decreasing latency to persistent sleep and increasing total sleep time without the adverse effects commonly associated with other hypnotic drugs, such as next-morning hangover effects or withdrawal symptoms. Studies have consistently shown ramelteon to be well-tolerated and effective in various doses for treating chronic insomnia, emphasizing its unique role in sleep promotion (Pandi‑Perumal et al., 2009).

Neuroprotective Potential

Emerging research has also suggested the neuroprotective potential of ramelteon and, by extension, its derivatives. This potential is based on its pharmacodynamic mechanisms, which might offer therapeutic benefits beyond sleep regulation, particularly in neurodegenerative diseases. Although conclusive evidence is still required, the hypothesis that ramelteon could contribute to neuroprotection opens an intriguing avenue for future research (Lauterbach et al., 2010).

Mechanism of Action

Target of Action

The primary targets of Despropionyl Ramelteon Hydrochloride are the melatonin MT1 and MT2 receptors . These receptors are located in the brain’s suprachiasmatic nuclei (SCN), which is known as the body’s “master clock” because it regulates the 24-hour sleep-wake cycle .

Mode of Action

Despropionyl Ramelteon Hydrochloride is a melatonin receptor agonist . It works by mimicking melatonin, a naturally occurring hormone that is produced during the sleep period and thought to be responsible for the regulation of circadian rhythm underlying the normal sleep-wake cycle . It has a high affinity for the MT1 and MT2 receptors .

Biochemical Pathways

The activation of the MT1 and MT2 receptors by Despropionyl Ramelteon Hydrochloride influences the regulation of circadian rhythms and synchronization of the sleep-wake cycle . Agonism of MT1 is thought to preferentially induce sleepiness, while MT2 receptor activation preferentially influences regulation of circadian rhythms .

Pharmacokinetics

Despropionyl Ramelteon Hydrochloride is rapidly absorbed at all dose levels, with a time to peak concentration of less than 1 hour . It demonstrates reasonably good dose proportionality as indicated by area under the curve (AUC) and peak concentration (Cmax) values, with elimination half-lives being independent of dose . It undergoes extensive first-pass metabolism . Up to 84% of the orally administered dose was recovered in the urine .

Result of Action

The result of Despropionyl Ramelteon Hydrochloride’s action is the induction of sleepiness and the regulation of circadian rhythms . This leads to an increase in sleep propensity and the synchronization of the sleep-wake cycle .

Action Environment

The action of Despropionyl Ramelteon Hydrochloride can be influenced by various environmental factors. For instance, patients with mild or moderate hepatic impairment experience a 4-fold or 10-fold increase in exposure to the compound, respectively . This suggests that liver function can significantly impact the compound’s action, efficacy, and stability.

Safety and Hazards

When handling Despropionyl Ramelteon Hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Ramelteon, from which Despropionyl Ramelteon Hydrochloride is derived, has been found to be beneficial for preventing delirium in hospitalized medical inpatients . This suggests potential future directions for the use of Despropionyl Ramelteon Hydrochloride in similar contexts.

properties

IUPAC Name

2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12;/h3-4,10H,1-2,5-8,14H2;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRBVFJPGFTDDU-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1CCN)C3=C(C=C2)OCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1CCN)C3=C(C=C2)OCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001335307
Record name 2-[(8S)-1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethanamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001335307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Despropionyl Ramelteon Hydrochloride

CAS RN

196597-80-5
Record name 2-[(8S)-1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethanamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001335307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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